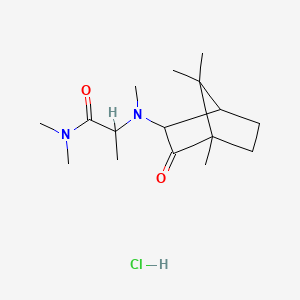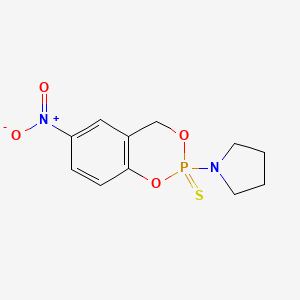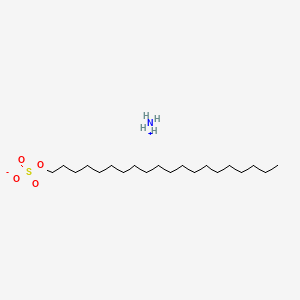![molecular formula C17H8Cl2O B13777355 7H-Benz[de]anthracen-7-one, 3,9-dichloro- CAS No. 66104-58-3](/img/structure/B13777355.png)
7H-Benz[de]anthracen-7-one, 3,9-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Benz[de]anthracen-7-one, 3,9-dichloro- is a chemical compound with the molecular formula C17H8Cl2O It is a derivative of benzanthrone, a polycyclic aromatic ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- typically involves the chlorination of benzanthrone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3 and 9 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as sulfuryl chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform, and the temperature is carefully controlled to avoid over-chlorination.
Industrial Production Methods
In an industrial setting, the production of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems. The chlorination reaction is monitored closely to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Benz[de]anthracen-7-one, 3,9-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of dichloroanthraquinone derivatives.
Reduction: Formation of 3,9-dichloro-7-hydroxybenzanthrone.
Substitution: Formation of various substituted benzanthrone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7H-Benz[de]anthracen-7-one, 3,9-dichloro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is the basis for its potential anticancer activity. Additionally, the compound can interact with cellular proteins, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzanthrone: The parent compound of 7H-Benz[de]anthracen-7-one, 3,9-dichloro-.
Dichlorobenzanthrone: Another chlorinated derivative of benzanthrone.
Anthraquinone: A structurally related compound with similar chemical properties.
Uniqueness
7H-Benz[de]anthracen-7-one, 3,9-dichloro- is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
66104-58-3 |
|---|---|
Molekularformel |
C17H8Cl2O |
Molekulargewicht |
299.1 g/mol |
IUPAC-Name |
3,9-dichlorobenzo[b]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-9-4-5-10-11-6-7-15(19)12-2-1-3-13(16(11)12)17(20)14(10)8-9/h1-8H |
InChI-Schlüssel |
CWOMZMMYXCMUCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)

![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)


![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)


![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
![N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate](/img/structure/B13777331.png)



![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
